molecular formula C15H20N4O4S B2758203 Ethyl 4-(6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate CAS No. 1396747-82-2

Ethyl 4-(6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2758203
CAS No.: 1396747-82-2
M. Wt: 352.41
InChI Key: NDEIHLGKRBIKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate is a heterocyclic compound featuring a fused pyrimido-thiazine core conjugated to a piperazine-carboxylate moiety. This structure combines the rigidity of bicyclic systems with the versatility of piperazine, a scaffold widely exploited in medicinal chemistry for its pharmacokinetic and pharmacodynamic tunability.

Properties

IUPAC Name

ethyl 4-(6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-2-23-15(22)18-7-5-17(6-8-18)13(21)11-9-19-12(20)3-4-16-14(19)24-10-11/h3-4,11H,2,5-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEIHLGKRBIKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN3C(=O)C=CN=C3SC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₅H₂₀N₄O₄S
  • Molecular Weight : 352.4 g/mol
  • CAS Number : 1396747-82-2

Biological Activity Overview

Research indicates that compounds featuring a piperazine ring and a tetrahydropyrimidine core, similar to this compound, exhibit various biological activities including:

  • Antimicrobial Activity : Some derivatives have shown promising antibacterial properties against strains like Mycobacterium tuberculosis. For instance, related compounds have demonstrated significant activity with IC₅₀ values ranging from 1.35 to 2.18 mM against this pathogen.
  • Neuroprotective Effects : The piperazine moiety is known for its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may modulate neurotransmitter activity beneficial for treating psychiatric disorders.

Synthesis Pathway

The synthesis of this compound typically involves multiple steps including the formation of the tetrahydropyrimidine structure followed by the introduction of the piperazine and ethyl carboxylate functionalities.

Case Studies and Experimental Results

  • Antibacterial Evaluation : In studies involving structurally similar compounds:
    • Compounds were synthesized via a three-step protocol.
    • The antibacterial activity was assessed against various bacterial strains with moderate to high yields reported (48–78%) in synthesis.
  • Docking Studies : Research has also focused on the compound's potential as a monoamine oxidase-B (MAO-B) inhibitor. Docking studies have indicated that modifications in the molecular structure can enhance binding affinity to MAO-B, suggesting potential applications in neuropharmacology .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 4-(7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine)Similar piperazine coreAntimicrobial properties
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine)Diverse substituentsAnti-tubercular activity

Comparison with Similar Compounds

Structural Analogues

Pyrimido-Thiazine/Oxazine Derivatives

Compounds with pyrimido-thiazine or pyrimido-oxazine cores share key structural similarities but differ in heteroatom composition (S vs. O). These differences influence electronic properties, solubility, and biological interactions:

  • Ethyl (R)-8-fluoro-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate (4h') : Features a benzo-fused thiazolo-pyrimidine system with a fluoro substituent. Exhibits 79.1% yield, 159–162°C melting point, and 99.08% HPLC purity .
  • 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (3) : Oxazine analog with a nitrile group and methylthio substituent. Synthesized via column chromatography (n-hexane:ethyl acetate) .
  • Ethyl 3-imino-5-oxo-7-phenyl-3,5,6,7-tetrahydro-1H-thiazolo[4,3-c]pyrimidine-8-carboxylate (10a): Thiazolo-pyrimidine derivative with antimicrobial activity .

Key Structural Differences :

  • Substituent Impact : Electron-withdrawing groups (e.g., trifluoromethoxy in 4k') lower melting points (140–142°C) compared to methoxy/ethoxy analogs (150–162°C) .
Piperazine-1-Carboxylate Derivatives

Piperazine-linked compounds vary in substituent complexity and biological relevance:

  • Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate (304c) : Synthesized via hydroformylation/Fischer indolization (100% yield) .
  • tert-Butyl 4-[(1R)-2-cyclopropyl-1-[4-[(1S)-1-[(1-ethyl-2-oxo-4H-pyrimido[4,5-d][1,3]oxazin-7-yl)amino]ethyl]phenyl]ethyl]piperazine-1-carboxylate: Patent-derived compound with a molecular weight of 551.3 (M+H) and cyclopropyl substituents .

Key Functional Differences :

  • Biological Relevance : Indole-containing derivatives (e.g., 304c) are tailored for CNS activity, while pyrimido-oxazine analogs (e.g., Patent compound) target enzyme inhibition .
  • Synthetic Efficiency : Piperazine derivatives synthesized via tandem reactions (e.g., hydroformylation) achieve near-quantitative yields (91–100%), surpassing traditional methods (74–81%) .

Table 1: Comparative Analysis of Key Analogs

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Purity (HPLC, %) Molecular Weight (M+H) Bioactivity
Ethyl 4h' Thiazolo-pyrimidine 8-Fluoro, pyridin-2-yl 79.1 159–162 99.08 386.8 Not reported
Compound 3 Pyrimido-oxazine 4-Chlorophenyl, methylthio N/A N/A N/A N/A Not reported
Ethyl 304c Piperazine-indole Indol-3-yl ethyl 100 N/A N/A N/A CNS-targeted
tert-Butyl pyrimido-oxazine Pyrimido-oxazine-piperazine Cyclopropyl, ethyl-oxazine N/A N/A N/A 551.3 Enzyme inhibition
Ethyl 10a Thiazolo-pyrimidine Phenyl, imino N/A N/A N/A N/A Moderate antimicrobial

Key Observations :

  • Yield and Purity : Thiazolo-pyrimidines (e.g., 4h') exhibit high purity (>98%) and moderate yields (74–81%), while piperazine-indole derivatives achieve superior yields (91–100%) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Ethyl 4-(6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate?

  • Methodological Answer : Multi-step organic synthesis is typically required, involving condensation reactions between pyrimidothiazine and piperazine derivatives. Key steps include:

  • Coupling Reactions : Use of coupling agents like EDCI or DCC to link the pyrimidothiazine carbonyl group to the piperazine moiety .
  • Catalytic Hydrogenation : Palladium on carbon (Pd/C) under hydrogen atmosphere for selective reduction of intermediates, with temperature control (195–230°C) to optimize yields .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while avoiding protic solvents that may hydrolyze sensitive functional groups .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify hydrogen/carbon environments and confirm connectivity of the pyrimidothiazine and piperazine rings .
  • Mass Spectrometry (HRMS) : High-resolution MS to validate molecular weight and detect impurities .
  • X-ray Crystallography : For unambiguous 3D structure determination, using software like SHELXL for refinement .

Q. What are common side reactions encountered during synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Ester Hydrolysis : The ethyl ester group may hydrolyze under acidic/basic conditions. Mitigation: Strict pH control (neutral to slightly acidic) during reactions .
  • Oxidation of Thiazine Moiety : Use inert atmospheres (N₂/Ar) to prevent oxidation of the sulfur-containing heterocycle .
  • Byproduct Formation : Monitor reaction progress via TLC/HPLC and employ flash chromatography for purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer :

  • Dynamic Effects Analysis : Investigate conformational flexibility (e.g., ring puckering in the tetrahydropyrimidothiazine) using variable-temperature NMR to account for splitting anomalies .
  • DFT Calculations : Compare experimental ¹³C chemical shifts with density functional theory (DFT)-predicted values to identify discrepancies arising from solvent effects or tautomerism .

Q. What experimental strategies are recommended for studying this compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : To measure real-time binding kinetics (ka, kd) and affinity (KD) using immobilized target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .
  • Molecular Docking : Use software like AutoDock to predict binding modes, guided by X-ray crystallographic data of analogous compounds (e.g., pyrazolopyrimidine derivatives) .

Q. How can researchers optimize multi-step synthesis to improve overall yield?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply statistical optimization (e.g., varying temperature, catalyst loading, solvent ratios) to identify critical parameters .
  • Flow Chemistry : For exothermic or air-sensitive steps, continuous flow systems enhance reproducibility and reduce side reactions .
  • Intermediate Trapping : Use quenching agents (e.g., scavenger resins) to isolate reactive intermediates and prevent degradation .

Q. What crystallographic techniques are suitable for analyzing polymorphism in this compound?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve polymorphic forms using SHELXTL for structure refinement. Key metrics: R-factor (<5%) and electron density maps .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphic impurities .
  • Thermal Analysis (DSC/TGA) : Correlate thermal events (melting points, decomposition) with crystallographic data to assess stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in silico activity predictions?

  • Methodological Answer :

  • Assay Validation : Confirm biological activity via orthogonal assays (e.g., enzymatic vs. cell-based assays) .
  • Solubility Correction : Adjust computational models to account for solubility limitations (e.g., using logP calculations) that may reduce observed in vitro efficacy .
  • Metabolite Screening : Test for prodrug activation or degradation products that may contribute to unexpected activity .

Structural and Functional Analogues

Compound Key Structural Features Reported Bioactivity Reference
Pyrazolopyrimidine derivativesTriazole ring, carbonyl groupsKinase inhibition
Thiazolo-triazole hybridsThiazole, dichlorophenyl groupsAntimicrobial
Piperazine-linked pyridinesPiperazine, sulfonamide moietiesAnticancer (DNA intercalation)

Key Software/Tools for Data Analysis

  • Crystallography : SHELXL (refinement), WinGX (data processing) .
  • Molecular Modeling : AutoDock (docking), Gaussian (DFT calculations) .
  • Statistical Optimization : JMP (DoE), Python (PCA for spectral data) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.